N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide scaffold substituted with a trifluoromethylphenyl group and a hydroxyethyl moiety. Its structural complexity arises from the combination of a polar hydroxyl group, a lipophilic trifluoromethylphenyl ring, and the heteroaromatic furan system.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)10-5-3-9(4-6-10)11(19)8-18-13(20)12-2-1-7-21-12/h1-7,11,19H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHIHMORSJLFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Methodological Approaches
Amide Bond Formation via Acid Chloride Intermediates
The most direct route to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide involves coupling furan-2-carboxylic acid with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol. This process typically employs a two-step sequence:
Generation of Furan-2-Carbonyl Chloride
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under anhydrous conditions. Triethylamine (Et₃N) is added to neutralize HCl, facilitating the formation of the reactive acid chloride.$$
\text{Furan-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{Furan-2-carbonyl chloride}
$$Amide Coupling with the Amine
The acid chloride is reacted with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol in DCM or dimethylformamide (DMF). Et₃N or NaHCO₃ serves as a base to scavenge HCl, promoting nucleophilic acyl substitution:$$
\text{Furan-2-carbonyl chloride} + \text{2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$Key Conditions :
Alternative Coupling Strategies Using Activators
For acid-sensitive substrates, carbodiimide-based coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. This method bypasses acid chloride formation, enhancing compatibility with hydroxyl groups:
Direct Activation of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid, HATU, and hydroxybenzotriazole (HOBt) are mixed in DMF. The amine is added dropwise, followed by Et₃N to maintain a pH of 8–9:$$
\text{Furan-2-carboxylic acid} + \text{HATU} \xrightarrow{\text{HOBt, Et}_3\text{N}} \text{Active Ester} \xrightarrow{\text{Amine}} \text{Target Compound}
$$Optimized Parameters :
Synthesis of 2-Amino-1-(4-(Trifluoromethyl)Phenyl)Ethanol
The amine precursor is synthesized via two primary routes:
Reductive Amination of 4-(Trifluoromethyl)Benzaldehyde
4-(Trifluoromethyl)benzaldehyde reacts with ethanolamine in the presence of NaBH₃CN or NaBH(OAc)₃ under acidic conditions:
$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{Ethanolamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol}
$$
Conditions :
Epoxide Ring-Opening with Ammonia
Styrene oxide derivatives react with ammonia under pressure to form β-amino alcohols. For the trifluoromethyl-substituted variant:
$$
\text{4-(Trifluoromethyl)styrene oxide} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 100°C}} \text{2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol}
$$
Challenges :
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid Chloride Coupling | High reactivity, short reaction time | Moisture-sensitive intermediates | 60–85% |
| HATU-Mediated Coupling | Mild conditions, avoids acid chlorides | Higher cost of reagents | 70–90% |
| Reductive Amination | Single-step amine synthesis | Moderate yields, requires purification | 50–65% |
| Epoxide Ring-Opening | Access to stereodefined products | Harsh conditions, low regioselectivity | 40–55% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Industrial-Scale Considerations
Patent CA3029960A1 highlights the importance of solvent selection and catalytic systems for scalability:
- Solvent Systems : DMF or acetonitrile improves reaction homogeneity.
- Catalysts : Potassium tert-butoxide enhances coupling efficiency in alkylation steps.
- Cost Analysis : HATU-based methods are less economical for large batches compared to acid chloride routes.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . Its structure includes a furan ring, a hydroxyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties. These features make it suitable for various applications in drug development and material sciences.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with furan and trifluoromethyl groups exhibit promising anticancer properties. Research has shown that N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. A study published in the Journal of Medicinal Chemistry highlighted its potential as an anticancer agent against breast and lung cancer cell lines .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Pharmaceutical Development
This compound serves as a lead compound for the development of new pharmaceuticals. Its unique structural features allow for modifications that enhance efficacy and reduce side effects.
Case Studies
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material sciences due to its unique chemical structure:
- Polymer Synthesis : The compound can be utilized as a monomer for synthesizing advanced polymers with enhanced thermal stability and mechanical properties.
- Coating Materials : Its fluorinated component provides hydrophobicity, making it suitable for developing protective coatings that resist corrosion and wear.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights critical structural and functional distinctions between the target compound and its closest analogs:
Key Observations:
- Furan vs. Thiophene : The replacement of furan with thiophene (as in 6p) introduces sulfur, which increases lipophilicity and may alter binding affinity to hydrophobic targets .
- Substituent Effects : The target compound’s hydroxyethyl group contrasts with 6b’s nitro and sulfamoyl groups. Nitro substituents in 6b correlate with enhanced antibacterial activity, while the hydroxy group in the target compound could improve aqueous solubility .
- Trifluoromethylphenyl Role : Both the target compound and 6b incorporate a trifluoromethylphenyl group, a common pharmacophore in drug design due to its metabolic stability and electron-withdrawing properties.
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring, a carboxamide group, and a trifluoromethyl-substituted phenyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of furan compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. A notable study evaluated the cytotoxic effects against breast cancer MCF-7 cells, reporting IC50 values indicating moderate to high potency against these cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Reference Compound | MCF-7 | 10.0 |
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies revealed that it moderately inhibits COX-2 and LOX-5/15, which are critical in inflammatory pathways. The presence of the trifluoromethyl group is hypothesized to enhance binding affinity through electron-withdrawing effects .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's derivatives have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a related study reported IC50 values ranging from 10 to 30 µM for different derivatives .
The biological activity of this compound can be attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the trifluoromethyl group plays a significant role in enhancing these interactions, leading to increased biological activity .
Case Studies
- Cytotoxicity Against Cancer Cells : In a recent study, various furan derivatives were tested against multiple cancer cell lines. The results showed that this compound exhibited selective cytotoxicity, particularly against breast cancer cells.
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of the compound, demonstrating its potential to reduce pro-inflammatory cytokines in vitro, suggesting therapeutic applications in inflammatory diseases.
Q & A
Q. What are the key steps in synthesizing N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves: (i) Coupling of furan-2-carboxylic acid with a hydroxyethylamine intermediate via amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) . (ii) Introduction of the trifluoromethylphenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-(trifluoromethyl)phenyl moiety . (iii) Hydroxyl group retention by protecting the secondary alcohol during synthesis, followed by deprotection under mild acidic or basic conditions .
- Optimization : Reaction parameters like solvent polarity (e.g., DMF or THF), temperature (reflux vs. room temperature), and catalyst loading significantly impact yield and purity .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : (i) NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms the presence of the trifluoromethyl group, furan ring protons, and hydroxyethyl chain . (ii) Mass spectrometry (HRMS or LC-MS) validates the molecular ion peak (e.g., m/z ~383.4 for similar compounds) and fragmentation patterns . (iii) X-ray crystallography (if crystals are obtainable) provides 3D conformational data, critical for understanding steric effects and hydrogen-bonding interactions .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer : (i) Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) evaluate interactions with targets like proteases or kinases . (ii) Cellular viability assays (e.g., MTT or ATP-luciferase) screen for cytotoxicity or antiproliferative effects in cancer cell lines . (iii) Binding affinity studies (SPR or ITC) quantify interactions with receptors or proteins, with fluorinated analogs often showing enhanced affinity due to electron-withdrawing effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : (i) Molecular docking (AutoDock Vina, Schrödinger) simulates binding poses in enzyme active sites (e.g., SARS-CoV-3CL protease analogs) . (ii) Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time, highlighting key residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) . (iii) Quantum mechanical calculations (DFT) predict electronic properties influencing reactivity, such as HOMO-LUMO gaps in the furan ring .
Q. How to resolve contradictions in pharmacological data across different assay systems?
- Methodological Answer : (i) Assay standardization : Compare results under identical conditions (e.g., pH, temperature, and co-solvents like DMSO) to isolate variables . (ii) Off-target profiling : Use proteome-wide screens (e.g., KinomeScan) to identify non-specific interactions that may explain divergent results . (iii) Metabolic stability studies (e.g., liver microsomes) assess whether degradation products contribute to observed activities .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : (i) LogP optimization : Introduce polar groups (e.g., hydroxyls) or reduce lipophilicity of the trifluoromethylphenyl moiety to improve solubility . (ii) Prodrug derivatization : Mask the hydroxyl group with ester or carbonate linkers to enhance bioavailability . (iii) In vitro ADME profiling : Measure permeability (Caco-2 assays), plasma protein binding, and CYP450 inhibition to guide structural modifications .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : (i) Systematic substitution : Replace the trifluoromethyl group with -CF₂H, -CN, or halogens to evaluate electronic effects on binding . (ii) Scaffold hopping : Substitute the furan ring with thiophene or pyrrole to assess heterocycle contributions to activity . (iii) Stereochemical analysis : Synthesize enantiomers of the hydroxyethyl group to determine chirality-dependent effects (e.g., via chiral HPLC) .
Notes
- References : Avoid non-academic sources (e.g., BenchChem) per guidelines.
- Method Emphasis : Answers prioritize actionable protocols over theoretical definitions.
- Contradictions : Address variability in biological data through systematic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
